molecular formula C20H13NO6 B12879239 3-(3,4-Dihydroxyphenyl)-3-(3-nitrophenyl)-2-benzofuran-1(3H)-one CAS No. 92687-69-9

3-(3,4-Dihydroxyphenyl)-3-(3-nitrophenyl)-2-benzofuran-1(3H)-one

Cat. No.: B12879239
CAS No.: 92687-69-9
M. Wt: 363.3 g/mol
InChI Key: KBWVDVLEVBYAEZ-UHFFFAOYSA-N
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Description

The compound 3-(3,4-Dihydroxyphenyl)-3-(3-nitrophenyl)-2-benzofuran-1(3H)-one is a benzofuranone derivative characterized by a central isobenzofuran-1(3H)-one core substituted with two aromatic groups: a 3,4-dihydroxyphenyl (catechol) moiety and a 3-nitrophenyl group. This structure confers unique physicochemical and biological properties, including redox activity (due to the catechol group) and electron-withdrawing effects (from the nitro group) .

Properties

CAS No.

92687-69-9

Molecular Formula

C20H13NO6

Molecular Weight

363.3 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-3-(3-nitrophenyl)-2-benzofuran-1-one

InChI

InChI=1S/C20H13NO6/c22-17-9-8-13(11-18(17)23)20(12-4-3-5-14(10-12)21(25)26)16-7-2-1-6-15(16)19(24)27-20/h1-11,22-23H

InChI Key

KBWVDVLEVBYAEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroxyphenyl)-3-(3-nitrophenyl)isobenzofuran-1(3H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the isobenzofuranone core: This can be achieved through cyclization reactions involving phthalic anhydride and appropriate phenolic compounds.

    Introduction of the dihydroxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Introduction of the nitrophenyl group: This can be done through nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich dihydroxyphenyl group facilitates electrophilic substitution. For example:

  • Nitration : The 3-nitrophenyl moiety is likely introduced via nitration of a precursor aryl group under mixed acid conditions (HNO₃/H₂SO₄).

  • Halogenation : Bromination occurs at activated positions on the benzofuran ring under Lewis acid catalysis (e.g., AlCl₃) .

Key Data :

Reaction TypeConditionsProductReference
BrominationBr₂, AlCl₃, DCB, 120°C, 16hBrominated benzofuran derivatives

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation to form an amine:

  • Reduction : Pd/C or Raney Ni with H₂ gas reduces the nitro group to NH₂, enabling further functionalization (e.g., diazotization).

Example Pathway :

  • 3-Nitrophenyl3-Aminophenyl via H₂/Pd-C in ethanol.

  • Subsequent diazotization with NaNO₂/HCl forms diazonium salts for coupling reactions.

Oxidation of Dihydroxyphenyl Groups

The catechol moiety is susceptible to oxidation:

  • Quinone Formation : Oxidants like Fremy’s salt (K₂NO(SO₃)₂) convert dihydroxyphenyl to ortho-quinone .

Spectroscopic Evidence :

  • Loss of phenolic O–H stretches (IR: ~3300 cm⁻¹) post-oxidation .

  • Appearance of quinone C=O peaks in ¹³C NMR (~180 ppm) .

Benzofuranone Core Reactivity

The lactone ring undergoes hydrolysis and cycloaddition:

  • Hydrolysis : Basic conditions (NaOH/H₂O) cleave the lactone to a dicarboxylic acid .

  • Cyclization : Acidic media (TFA) promote intramolecular cyclization to fused polycycles .

Conditions :

  • Hydrolysis: 1M NaOH, reflux, 6h .

  • Cyclization: TFA (0.2 equiv), DCB, 120°C, 16h .

Functionalization via Protecting Groups

The dihydroxyphenyl group is often protected to direct reactivity:

  • Acetylation : Ac₂O/pyridine converts –OH to –OAc, enabling selective nitration or alkylation .

  • Methylation : CH₃I/K₂CO₃ yields methoxy derivatives .

Example :

  • Methylation : 1H NMR shows singlet δ 3.85 ppm (OCH₃) post-reaction .

Metal Complexation

The catechol group forms stable chelates with transition metals:

  • Fe³⁺/Cu²⁺ Complexes : UV-Vis spectra show ligand-to-metal charge transfer bands (~450 nm).

Applications :

  • Catalytic activity in oxidation reactions.

Suzuki-Miyaura Coupling

The brominated benzofuran undergoes cross-coupling:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid, 80°C .

  • Product : 2-Arylbenzofuran derivatives .

Scientific Research Applications

3-(3,4-Dihydroxyphenyl)-3-(3-nitrophenyl)isobenzofuran-1(3H)-one:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly for compounds targeting oxidative stress or nitroaromatic compounds.

    Industry: Use in the synthesis of advanced materials or as intermediates in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroxyphenyl)-3-(3-nitrophenyl)isobenzofuran-1(3H)-one would depend on its specific application. For example:

    In biological systems: It might interact with enzymes or receptors, influencing metabolic pathways or signaling cascades.

    In chemical reactions: It could act as a nucleophile or electrophile, participating in various organic transformations.

Comparison with Similar Compounds

Key Structural Features:

  • Core : 2-benzofuran-1(3H)-one (phthalide derivative).
  • Substituents :
    • 3,4-Dihydroxyphenyl : Imparts antioxidant and metal-chelating properties.
    • 3-Nitrophenyl : Introduces electron-deficient aromaticity, influencing reactivity and intermolecular interactions.

Structural Analogues of Benzofuranones

Thunberginol F
  • Structure : (Z)-3-((3,4-Dihydroxyphenyl)methylene)-7-hydroxy-isobenzofuran-1(3H)-one .
  • Key Differences: Contains a 7-hydroxy group on the benzofuranone core. Substituted with a methylene-linked 3,4-dihydroxyphenyl group (Z-configuration).
  • Properties :
    • Exhibits antioxidant activity due to the catechol moiety.
    • Lower molecular weight (286.24 g/mol) compared to the target compound (estimated ~373 g/mol).
3,3-Bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one
  • Structure : Two 4-hydroxyphenyl groups attached to the phthalide core .
  • Key Differences: Symmetrical substitution with non-catechol phenolic groups.
  • Properties: Higher solubility in polar solvents due to phenolic -OH groups. Used in pharmaceuticals (e.g., phenolphthalein derivatives) .
3-(Phenylsulfanyl)-2-benzofuran-1(3H)-one
  • Structure : Phenylthio (-SPh) substituent on the phthalide core .
  • Properties: Molecular weight: 242.29 g/mol. No reported antioxidant activity, unlike catechol-containing analogs .

Functional Group Comparisons

Compound Name Substituent 1 Substituent 2 Molecular Weight (g/mol) Key Properties Evidence ID
Target Compound 3,4-Dihydroxyphenyl 3-Nitrophenyl ~373 Redox activity, electron deficiency [2, 17]
Thunberginol F 3,4-Dihydroxyphenyl (Z) 7-Hydroxy 286.24 Antioxidant, natural product [2]
3,3-Bis(4-hydroxyphenyl) derivative 4-Hydroxyphenyl 4-Hydroxyphenyl 346.38 High solubility, pH-sensitive [3]
3-(Phenylsulfanyl) derivative Phenylthio None 242.29 Lipophilic, synthetic intermediate [4]

Pharmacological and Chemical Behavior

Antioxidant Activity
  • The 3,4-dihydroxyphenyl group in the target compound and Thunberginol F enables free radical scavenging, similar to flavonoids and polyphenols .
  • Contrast : Nitro groups (e.g., in the target compound) may reduce antioxidant efficacy by stabilizing radical intermediates.
Electronic Effects
  • Hydroxyl Groups : Improve water solubility and hydrogen-bonding capacity, critical for biological interactions .

Biological Activity

3-(3,4-Dihydroxyphenyl)-3-(3-nitrophenyl)-2-benzofuran-1(3H)-one is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, drawing from diverse research findings.

Molecular Characteristics:

  • Molecular Formula: C20H13NO6
  • Molecular Weight: 363.3 g/mol
  • CAS Number: 92687-69-9
  • IUPAC Name: 3-(3,4-dihydroxyphenyl)-3-(3-nitrophenyl)-2-benzofuran-1-one

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Isobenzofuranone Core: Achieved through cyclization reactions involving phthalic anhydride and phenolic compounds.
  • Introduction of Functional Groups: The dihydroxyphenyl and nitrophenyl groups are introduced via electrophilic aromatic substitution and nitration reactions respectively.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, potentially affecting oxidative stress responses.
  • Receptor Interaction: The compound could modulate receptor activity, influencing signaling cascades related to various physiological processes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, benzofuran derivatives have been noted for their ability to scavenge free radicals, thereby protecting cells from oxidative damage . This suggests that this compound may possess comparable antioxidant capabilities.

Anticancer Potential

Several studies have explored the anticancer potential of benzofuran derivatives. For example:

  • A related compound demonstrated an IC50 value of 12.4 μM against HeLa cells by inhibiting NF-κB activation .
  • Another study highlighted that benzofuran derivatives can exhibit selective cytotoxicity toward cancer cells while sparing normal cells .

Research Findings and Case Studies

StudyFindings
Khatana & Gupta (2020)Highlighted various benzofuran derivatives showing anticancer activity and enzyme inhibition .
PMC Article (2009)Discussed the efficacy of benzofuran derivatives in neuropathic pain models, suggesting potential therapeutic applications .
MDPI Study (2021)Identified neuroprotective properties in similar compounds, indicating potential for treating neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(3,4-dihydroxyphenyl)-3-(3-nitrophenyl)-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves condensation reactions between substituted anilines and benzofuran precursors. For example, equimolar quantities of substituted anilines (e.g., 3,4-dimethylaniline) and 2-formylbenzoic acid are stirred in methanol under reflux, followed by crystallization at room temperature to yield needle-like crystals . Optimization includes adjusting solvent polarity (e.g., methanol vs. ethanol), reaction time (2–48 hours), and catalysts (e.g., piperidine) to improve regioselectivity and purity.

Q. How is the crystallographic structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The benzofuran core and substituents (e.g., dihydroxyphenyl, nitrophenyl) exhibit planarity with dihedral angles between aromatic rings (e.g., 89.12° in related derivatives). Intermolecular N–H⋯O hydrogen bonds form C(6) chains, while π-π stacking (3.62–3.81 Å) and C–H⋯π interactions further stabilize the lattice .

Q. What are the key stability considerations for handling this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to light, moisture, and oxidative conditions due to its phenolic and nitro groups. Storage in amber vials under inert gas (N₂/Ar) at –20°C is recommended. Safety protocols include using PPE (gloves, face shields) and working in fume hoods to avoid inhalation or skin contact .

Q. Which preliminary assays are used to evaluate its biological activity, and what mechanisms are typically explored?

  • Methodological Answer : In vitro assays include antimicrobial disk diffusion (MIC determination), anti-HIV reverse transcriptase inhibition, and cytotoxicity screening (MTT assay on cancer cell lines). Mechanisms often target enzyme inhibition (e.g., viral proteases) or redox cycling due to nitro and phenolic moieties .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing substituted benzofuranones be addressed using computational chemistry?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energies to identify favorable reaction pathways. For example, nucleophilic attack positions on the benzofuran core can be mapped using Fukui indices, guiding solvent/catalyst selection to enhance regioselectivity .

Q. What advanced spectroscopic techniques resolve ambiguities in characterizing nitro- and dihydroxyphenyl substituents?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular mass (e.g., exact mass ±0.001 Da). Solid-state NMR (¹³C CP/MAS) differentiates tautomeric forms, while FT-IR and Raman spectroscopy identify nitro (1520 cm⁻¹) and phenolic O–H (3200–3500 cm⁻¹) vibrations .

Q. How do structural modifications (e.g., substituent position) alter bioactivity, and how can contradictory results across studies be reconciled?

  • Methodological Answer : Comparative SAR studies reveal that electron-withdrawing groups (e.g., nitro) enhance antibacterial activity but reduce solubility. Contradictions arise from assay variability (e.g., bacterial strain differences) or crystallographic polymorphism. Meta-analyses using standardized protocols (e.g., CLSI guidelines) improve reproducibility .

Q. What strategies mitigate data inconsistencies in crystallographic vs. solution-phase structural analyses?

  • Methodological Answer : SC-XRD provides definitive solid-state structures, while solution-phase dynamics are probed via NOESY NMR or molecular dynamics simulations. Discrepancies (e.g., conformational flexibility of dihydroxyphenyl groups) are addressed by cross-validating with variable-temperature NMR .

Q. How can hydrogen-bonding networks be exploited in co-crystal engineering to enhance solubility or bioavailability?

  • Methodological Answer : Co-crystallization with pharmaceutically acceptable coformers (e.g., nicotinamide) modifies supramolecular interactions. For instance, N–H⋯O bonds between the benzofuranone and coformer disrupt π-π stacking, improving aqueous solubility. Phase diagrams and Hansen solubility parameters guide coformer selection .

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